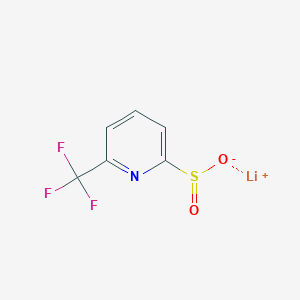

![molecular formula C58H80Cl2N8O8 B2538176 (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide;dihydrochloride CAS No. 1883545-51-4](/img/structure/B2538176.png)

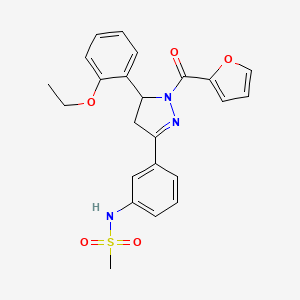

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AZD 5582 Dihydrochlorid ist ein dimeres Smac-Mimetikum und ein potenter Inhibitor von X-chromosomalem (XIAP) und zellulärem (cIAP) Inhibitor von Apoptose-Proteinen. Es bindet an die BIR3-Domäne von XIAP, um die Interaktion mit Caspase-9 zu verhindern, was zum Abbau von cIAP1 und cIAP2 führt und Apoptose in Krebszellen induziert .

Wirkmechanismus

Target of Action

AZD5582 (dihydrochloride) is an antagonist of the inhibitor of apoptosis proteins (IAPs), which binds to the BIR3 domains of cellular inhibitor of apoptosis protein 1 (cIAP1), cellular inhibitor of apoptosis protein 2 (cIAP2), and X-linked inhibitor of apoptosis protein (XIAP) with IC50s of 15, 21, and 15 nM, respectively . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death.

Mode of Action

AZD5582 (dihydrochloride) binds to the BIR3 domain of XIAP to prevent interaction with caspase-9 . This binding leads to the degradation of cIAP1 and cIAP2 . The degradation of these proteins triggers the activation of extrinsic (caspase-8) and intrinsic (caspase-9) apoptosis pathways, causing the cleavage of caspase-3 and caspase-7 .

Biochemical Pathways

The action of AZD5582 (dihydrochloride) affects several biochemical pathways. It facilitates latency reversal through activation of the non-canonical NFkB pathway, as exemplified by rapid degradation of cellular inhibitor of apoptosis protein 1 (cIAP1), followed by a slower conversion of the inactive p100 form of NFκB2 into the active p52 transcription factor . It also suppresses anti-apoptotic factors including cFLIP, MCL-1, and IAPs (XIAP, Survivin and cIAP-1) .

Pharmacokinetics

It’s known that the compound induces apoptosis , suggesting that it has bioavailability at the cellular level

Result of Action

AZD5582 (dihydrochloride) induces apoptosis, or programmed cell death . It increases cell-associated HIV RNA expression in resting CD4+ T cells from ART-suppressed, HIV-infected donors while altering the expression of a restricted number of human genes . In hepatocarcinoma, it has been shown to lead to complete eradication of tumors .

Action Environment

The environment in which AZD5582 (dihydrochloride) acts can influence its efficacy and stability. It’s worth noting that the compound has been tested both in vitro and in vivo, suggesting that it can function in a variety of biological environments .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

AZD 5582 Dihydrochlorid wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kupplung verschiedener Zwischenprodukte beinhaltenDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierte Temperatur- und Druckbedingungen .

Industrielle Produktionsverfahren

Die industrielle Produktion von AZD 5582 Dihydrochlorid beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst Reinigungsschritte wie Kristallisation und Chromatographie, um das Endprodukt mit einer Reinheit von ≥97% zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AZD 5582 Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.

Substitution: Substitutionsreaktionen können an bestimmten Stellen innerhalb des Moleküls auftreten, was zur Bildung verschiedener Analoga führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen werden typischerweise gesteuert, um das gewünschte Ergebnis zu gewährleisten, z. B. Temperatur, Druck und pH-Wert .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga und Derivate von AZD 5582 Dihydrochlorid, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

AZD 5582 Dihydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von Apoptose-Proteinen und die Mechanismen der Apoptose zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Induktion von Apoptose in Krebszellen und sein Potenzial als therapeutisches Mittel.

Medizin: Erforscht für sein Potenzial in der Krebstherapie, insbesondere bei der Induktion von Tumorregression in präklinischen Modellen.

Industrie: Wird bei der Entwicklung neuer Therapeutika verwendet, die auf Apoptosewege abzielen

Wirkmechanismus

AZD 5582 Dihydrochlorid übt seine Wirkung aus, indem es an die BIR3-Domäne von XIAP bindet und so die Interaktion mit Caspase-9 verhindert. Dies führt zum Abbau von cIAP1 und cIAP2, was zur Induktion von Apoptose in Krebszellen führt. Die beteiligten molekularen Ziele und Wege umfassen die Hemmung von XIAP- und cIAP-Proteinen, die Aktivierung von Caspase-9 und die anschließende Aktivierung der Apoptosekaskade .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GDC-0152: Ein weiteres Smac-Mimetikum, das XIAP- und cIAP-Proteine hemmt.

LCL161: Ein Smac-Mimetikum, das auf IAP-Proteine abzielt und Apoptose induziert.

AT-406: Ein Smac-Mimetikum mit ähnlichen Wirkmechanismen, das auf IAP-Proteine abzielt.

Einzigartigkeit

AZD 5582 Dihydrochlorid ist einzigartig aufgrund seiner hohen Potenz und Spezifität bei der Hemmung von XIAP- und cIAP-Proteinen. Es hat in präklinischen Modellen eine signifikante Wirksamkeit bei der Induktion von Apoptose und Tumorregression gezeigt, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung in der Krebstherapie macht .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H78N8O8.2ClH/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4;;/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70);2*1H/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAILKFFMJFAUCE-GXSVUDMFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)OCC#CC#CCO[C@@H]5CC6=CC=CC=C6[C@@H]5NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H80Cl2N8O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1088.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile](/img/structure/B2538094.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2538095.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2538096.png)

![2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride](/img/structure/B2538099.png)

![9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2538110.png)

![({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2538115.png)

![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2538116.png)